![molecular formula C14H22N2O B3136505 3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine CAS No. 41790-53-8](/img/structure/B3136505.png)

3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine

Vue d'ensemble

Description

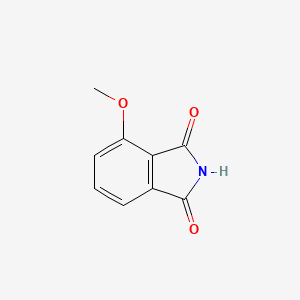

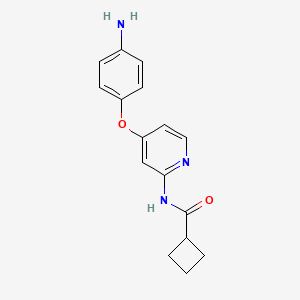

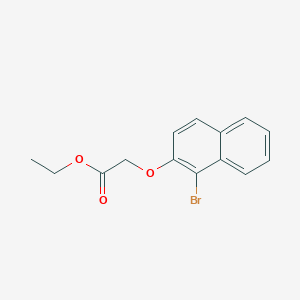

3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 . It is used in scientific experiments for its various properties .

Molecular Structure Analysis

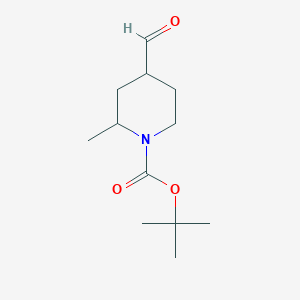

The molecular structure of 3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine can be represented by the SMILES notation:CC1=C(C=CC(=C1)N)OCCN2CCCCC2 . This notation represents the structure of the molecule in terms of the atoms present and their connectivity. Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine include a molecular weight of 234.34 and a molecular formula of C14H22N2O . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Analytical Characterization in Biological Matrices

- A study provided analytical profiles of certain psychoactive arylcyclohexylamines, which included compounds structurally related to "3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine" (De Paoli et al., 2013). These compounds were characterized using various techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance, highlighting their importance in forensic and clinical toxicology.

Dopamine Receptor Affinity

- Research discovered substituted 4-aminopiperidine compounds, including "3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine," exhibiting high affinity and selectivity for human dopamine D1 receptors (Schlachter et al., 1997). This discovery is crucial for understanding the compound's potential role in neuropharmacology.

Agonistic Activity on Beta-3 Adrenergic Receptors

- A series of compounds, including those similar to "3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine," were synthesized and evaluated for their activity on human beta-3-adrenergic receptors (Hu et al., 2001). These findings are significant for developing therapeutic agents targeting metabolic disorders.

Radioiodinated Phenylamines for Brain-Specific Delivery

- A study evaluated radioiodinated phenylamines, structurally akin to "3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine," attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals (Tedjamulia et al., 1985). This research contributes to the development of advanced diagnostic tools for neurological conditions.

Analgesic Potency

- The synthesis of several 4-arylamino-4-piperdinecarboxylic acids, as precursors to compounds related to "3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine," was reported, with some showing significant analgesic properties (Van Daele et al., 1976). This research has implications for pain management and opioid alternative development.

Development of New-Generation Dopamine Transporter Ligands

- Research on the development of N-analogues of dopamine transporter-specific ligands, related to "3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine," showed potential applications in pharmacotherapy for cocaine dependence (Dutta et al., 1998).

Propriétés

IUPAC Name |

3-methyl-4-(2-piperidin-1-ylethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-12-11-13(15)5-6-14(12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUXKZRCDWXVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCCN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)